molecular formula C19H16N2O2S B12136092 N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide

Katalognummer: B12136092
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: QCLLLGZOIIQXHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a quinoline moiety attached to a sulfanyl group, which is further connected to an acetamide structure The presence of the acetylphenyl group adds to its complexity and potential reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the quinoline-8-thiol, which can be synthesized from quinoline through a series of reactions involving sulfonation and reduction. The next step would involve the acylation of 3-acetylphenylamine to introduce the acetyl group. Finally, the two intermediates can be coupled through a nucleophilic substitution reaction to form the desired acetamide.

Industrial Production Methods

Industrial production of such compounds generally requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted acetamides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in materials science for developing new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism of action in anticancer research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-acetylphenyl)-2-(quinolin-8-ylthio)acetamide
  • N-(3-acetylphenyl)-2-(quinolin-8-ylsulfinyl)acetamide
  • N-(3-acetylphenyl)-2-(quinolin-8-ylsulfonyl)acetamide

Uniqueness

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which can undergo various chemical transformations, providing a versatile platform for further modifications

Eigenschaften

Molekularformel

C19H16N2O2S

Molekulargewicht

336.4 g/mol

IUPAC-Name

N-(3-acetylphenyl)-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C19H16N2O2S/c1-13(22)15-6-2-8-16(11-15)21-18(23)12-24-17-9-3-5-14-7-4-10-20-19(14)17/h2-11H,12H2,1H3,(H,21,23)

InChI-Schlüssel

QCLLLGZOIIQXHH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.